1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene
Description
1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene (CAS: Not explicitly provided; Product Code: KCL000813) is a fluorinated nitroaromatic compound featuring a cyclopentyl ether substituent. This compound is marketed as a building block in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science . The compound is supplied by Kishida Chemical Co., Ltd., in 250 mg quantities for research use .
Properties
IUPAC Name |
1-cyclopentyloxy-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-10-7-8(13(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXQKXRIAOTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction. The process begins with the preparation of 2-fluoro-4-nitrophenol, which is then reacted with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of carbonyl compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Major Products:
Reduction: 1-(Cyclopentyloxy)-2-fluoro-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Cyclopentanone derivatives and other oxidized products.
Scientific Research Applications
1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene is largely dependent on its chemical structure. The presence of the nitro group and the fluorine atom can influence its reactivity and interaction with biological targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene with structurally analogous nitroaromatic compounds, focusing on substituents, molecular properties, synthesis, and safety:
*Calculated from inferred formula C₁₁H₁₁FNO₃.
Key Comparative Insights:
Substituent Effects on Reactivity: Cyclopentyloxy vs. Fluoro vs. Chloro: Fluorine’s electron-withdrawing effect enhances nitro group reactivity in electrophilic substitutions, whereas chlorine in 100246-31-9 increases electrophilicity at the aromatic ring .
Synthesis Efficiency: 1-(Allyloxy)-4-chloro-2-nitrobenzene (97% yield) demonstrates optimized synthetic routes, likely due to the allyl group’s stability under nitration conditions . No yield data are available for the cyclopentyloxy analogue.
Safety and Handling: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene has documented GHS hazards (flammability), whereas safety data for the cyclopentyloxy derivative are absent in the evidence . Bromophenoxy derivatives (e.g., 74660-86-9) may pose risks due to bromine’s toxicity, necessitating careful handling .
Applications: Bromophenoxy and chloromethyl derivatives (e.g., 74660-86-9, CID 55264389) are pivotal in Suzuki-Miyaura couplings or alkylation reactions, whereas the cyclopentyloxy compound’s applications are less specified .
Biological Activity
1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C12H12FNO3
- Molecular Weight : 235.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, primarily through its interaction with various biological targets. The following sections detail its pharmacological effects and mechanisms.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity and Anticancer Potential
In cellular assays, the compound has exhibited cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are reported in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings suggest that the compound may induce apoptosis in cancer cells, although the precise mechanism remains under investigation.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The nitro group in the structure may play a crucial role in inhibiting key enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : Studies suggest that the lipophilic cyclopentyl group enhances membrane penetration, leading to increased cell permeability and subsequent cell death.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that formulations containing this compound significantly reduced bacterial load in infected mouse models.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced solid tumors have shown promising results, with some participants experiencing tumor regression following treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
